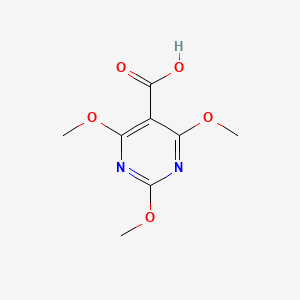

2,4,6-Trimethoxypyrimidine-5-carboxylic acid

Description

General Overview of Pyrimidine (B1678525) Scaffold Chemistry in Advanced Organic Synthesis

The pyrimidine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a privileged structure in the realm of organic synthesis. Its prevalence in nature, most notably as the core of the nucleobases uracil, thymine, and cytosine, underscores its fundamental biological importance. In advanced organic synthesis, pyrimidine derivatives are highly sought-after targets due to their wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. orgsyn.orgorganic-chemistry.orgnih.gov The electronic nature of the pyrimidine ring, characterized by its electron-deficient π-system, governs its reactivity, making it susceptible to nucleophilic substitution and influencing the acidity of its substituents. researchgate.net Synthetic chemists have developed a myriad of methods to construct and functionalize the pyrimidine core, with the Biginelli reaction being a classic and versatile multicomponent approach to dihydropyrimidones, which can be further modified. rsc.org

Historical Trajectory and Evolution of Research on Substituted Pyrimidine Carboxylic Acids

The history of pyrimidine chemistry dates back to the 19th century, with the first isolation of a pyrimidine derivative, alloxan, in 1818. sigmaaldrich.com The parent pyrimidine compound was first synthesized in 1900. orgsyn.org Early research focused on the isolation and characterization of naturally occurring pyrimidines, which laid the groundwork for understanding their biological roles. The 20th century saw a surge in the synthesis of novel pyrimidine derivatives, driven by the burgeoning pharmaceutical industry. The development of new synthetic methodologies has allowed for the preparation of a vast array of substituted pyrimidine carboxylic acids with diverse substitution patterns. This evolution has been propelled by the continuous search for new therapeutic agents and a deeper understanding of structure-activity relationships.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5/c1-13-5-4(7(11)12)6(14-2)10-8(9-5)15-3/h1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCMPPTZDKQMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethoxypyrimidine 5 Carboxylic Acid and Its Precursors

Established Synthetic Routes to Pyrimidine-5-carboxylic Acid Scaffolds

The synthesis of pyrimidine-5-carboxylic acid scaffolds, which form the core of the target molecule, can be achieved through several established chemical strategies. These methods include building the pyrimidine (B1678525) ring from acyclic precursors, modifying existing pyrimidine rings, and employing multi-component reactions for efficient assembly.

The most fundamental approach to pyrimidine synthesis involves the cyclization of open-chain molecules to form the heterocyclic ring. wikipedia.orgmdpi.com This strategy typically involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-containing one-carbon-nitrogen (N-C-N) fragment. bu.edu.eg

Common methods include:

Condensation with Amidines: The reaction of β-dicarbonyl compounds with amidines is a typical route to produce 2-substituted pyrimidines. wikipedia.org Similarly, guanidines can be used to yield 2-aminopyrimidines, and urea (B33335) can be used to form 2-pyrimidinones. wikipedia.org

Reaction with β-Formyl Enamides: A novel synthesis of pyrimidines involves the samarium chloride-catalyzed cyclization of β-formyl enamides using urea as an ammonia (B1221849) source under microwave irradiation. organic-chemistry.org

From Alkynes: The cycloaddition reaction of alkynes with nitrogen-containing molecules like amidines and guanidines, often catalyzed by transition metals such as copper(II), is a powerful tool for constructing the pyrimidine ring. mdpi.com

| Cyclization Strategy | Key Reactants | Catalyst/Conditions | Resulting Scaffold | Reference |

| Principal Synthesis | β-Dicarbonyl Compound + Amidine/Guanidine/Urea | Basic or acidic conditions | 2-Substituted Pyrimidines | wikipedia.org |

| From Enamides | β-Formyl Enamide + Urea | Samarium Chloride, Microwave | Substituted Pyrimidines | organic-chemistry.org |

| From Alkynes | Alkyne + Amidine/Guanidine | Copper(II) catalyst | Substituted Pyrimidines | mdpi.com |

Once a pyrimidine ring is formed, nucleophilic substitution reactions (SNAr) provide a versatile method for introducing or modifying functional groups. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.org

This strategy is crucial for converting readily available pyrimidines, such as halopyrimidines, into more complex derivatives. For instance, 5-benzoylaminoorotic acid can be reacted with phosphorus oxychloride (POCl₃) to form 2,4-dichloro-5-benzoylamino-pyrimidine-6-carboxylic acid lactam. nih.gov This dichlorinated intermediate can then react with various amines (nucleophiles) to replace the chlorine atoms with amino groups, yielding a range of amide derivatives. nih.gov This highlights how halogenated pyrimidines serve as key intermediates for diversification through nucleophilic substitution. An efficient SNAr approach can provide a wide array of 2-aryl and 2-alkyl pyrimidines without the need for precious metal catalysts, often at room temperature. organic-chemistry.org

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netorgchemres.org MCRs are advantageous due to their operational simplicity, speed, and ability to quickly generate diverse molecular libraries. orgchemres.orgbohrium.com

Several MCRs are employed for the synthesis of pyrimidine carboxylic acids:

Biginelli-like Reactions: Three-component condensations involving β-ketoesters, aldehydes, and aminoazoles (as the N-C-N source) can produce various fused pyrimidine derivatives. researchgate.net For example, a one-pot reaction of 5-aminotetrazole, pyruvic acid, and aromatic aldehydes, catalyzed by iodine, yields 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids. researchgate.net

Iridium-Catalyzed Synthesis from Alcohols: A regioselective, iridium-catalyzed MCR has been developed for synthesizing pyrimidines from amidines and up to three different alcohols. acs.org This sustainable method proceeds through a series of condensation and dehydrogenation steps to form C-C and C-N bonds. acs.org

Synthesis from Ketones and Nitriles: A copper-catalyzed [2+2+2] cyclization of ketones with nitriles under basic conditions provides a general and economical route to diversely functionalized pyrimidines. mdpi.com

| MCR Name/Type | Components | Catalyst/Solvent | Product Type | Reference |

| Biginelli-like Condensation | Aromatic Aldehyde, Pyruvic Acid, 5-Aminotetrazole | Iodine (I₂) | Dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids | researchgate.net |

| Iridium-Catalyzed Synthesis | Amidine + up to three Alcohols | PN₅P-Ir-pincer complexes | Highly substituted pyrimidines | acs.org |

| Copper-Catalyzed Cyclization | Ketone + Nitrile | Copper catalyst, basic conditions | Functionalized pyrimidines | mdpi.com |

Specific Synthesis of 2,4,6-Trimethoxypyrimidine-5-carboxylic Acid and Related Compounds

The synthesis of the target molecule, this compound, logically proceeds through the functionalization of a pre-formed pyrimidine ring, often starting from highly reactive halogenated precursors.

A common pathway to this compound involves the synthesis of a chlorinated pyrimidine precursor, followed by nucleophilic substitution of the chlorine atoms with methoxy (B1213986) groups.

A key intermediate is 2,4,6-trichloropyrimidine (B138864) . This compound is typically synthesized from barbituric acid by reacting it with reagents like phosphorus oxychloride (POCl₃) or a combination of phosphorus trichloride (B1173362) and chlorine. chemicalbook.com

From this precursor, the carboxylic acid group (or a precursor like a formyl or carbonyl chloride group) is introduced at the 5-position.

Synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde : This intermediate can be prepared from barbituric acid via a Vilsmeier-Haack type reaction using phosphorus oxychloride and dimethylformamide (DMF).

Oxidation to Carboxylic Acid Chloride : The 2,4,6-trichloro-pyrimidine-5-carbaldehyde can be oxidized using sulfuryl chloride to form 2,4,6-trichloropyrimidine-5-carboxylic acid chloride . prepchem.com

Hydrolysis to Carboxylic Acid : The acyl chloride can be carefully hydrolyzed to yield 2,4,6-trichloropyrimidine-5-carboxylic acid . For example, reacting the acyl chloride in acetone (B3395972) with an aqueous sodium carbonate solution can afford the carboxylic acid. prepchem.com

Methoxylation : The final step involves the nucleophilic substitution of the three chlorine atoms on the pyrimidine ring with methoxy groups. This is achieved by reacting 2,4,6-trichloropyrimidine-5-carboxylic acid with a methoxide (B1231860) source, such as sodium methoxide in methanol. The chlorine atoms at the 2, 4, and 6 positions are highly susceptible to substitution by alkoxides, leading to the formation of the desired This compound .

An alternative approach involves the palladium-catalyzed aminocarbonylation of a 5-halopyrimidine, such as 5-bromopyrimidine, with an amine in the presence of carbon monoxide to form a pyrimidine-5-carboxamide, which can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org

The synthesis of pyrimidine-5-carboxylic esters is another important pathway, as esters can serve as stable intermediates that can be easily hydrolyzed to the final carboxylic acid.

Direct Esterification: A pre-synthesized pyrimidine-5-carboxylic acid can be converted to its corresponding ester via standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol) under acidic catalysis, is a common and direct method. libretexts.org

Synthesis from Acyclic Precursors: A direct, high-yielding method for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This approach is significant as it allows for the synthesis of pyrimidines without substitution at the 4-position. organic-chemistry.org

From Dihydroxypyrimidines: Dihydroxypyrimidine (DHP) methyl carboxylates can be synthesized via a Michael addition of substituted amidoximes with dimethylacetylenedicarboxylate, followed by a Claisen rearrangement. nih.gov These esters can then be saponified using a base like lithium hydroxide (B78521) (LiOH) to produce the desired dihydroxypyrimidine-5-carboxylic acids. nih.gov This demonstrates a common ester-to-acid conversion strategy.

Green Chemistry Principles in the Synthesis of Pyrimidine Carboxylic Acids

Traditional synthetic routes for pyrimidine derivatives have often relied on methods that utilize hazardous reagents and solvents, generate significant waste, and require high energy inputs. orgsyn.orgrasayanjournal.co.in The adoption of green chemistry principles offers a framework to mitigate these environmental and health impacts. These principles focus on creating safer, more efficient, and environmentally benign chemical processes. rasayanjournal.co.inpowertechjournal.com For the synthesis of pyrimidine carboxylic acids, several green strategies are particularly relevant.

Key Green Chemistry Approaches:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to selectively heat the reaction mixture, often leading to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inmdpi.com For instance, the condensation of 5-aminouracil (B160950) with aldehydes and dimedone to form fused pyrimidine systems has been successfully carried out under microwave irradiation without a catalyst. researchgate.net

Ultrasound-Assisted Synthesis: Sonication can enhance mass transfer and accelerate reaction rates, providing an energy-efficient alternative to traditional thermal methods. rasayanjournal.co.inpowertechjournal.com This has been applied to various heterocyclic syntheses, promoting higher yields in shorter time frames.

Solvent-Free Reactions (Mechanochemistry): Conducting reactions by grinding or milling solid reactants together, often in a ball mill, eliminates the need for potentially hazardous solvents. rasayanjournal.co.inresearchgate.net This approach, known as mechanochemistry, reduces waste and simplifies product purification. powertechjournal.com It has been successfully used for producing triazolopyrimidines, where a heterogeneous catalyst can be reused for multiple cycles. powertechjournal.com

Use of Green Solvents and Catalysts: Replacing toxic solvents with safer alternatives like water, ethanol (B145695), or ionic liquids is a cornerstone of green chemistry. rasayanjournal.co.in Furthermore, employing reusable, non-toxic catalysts, such as heterogeneous catalysts or organocatalysts, can significantly improve the sustainability of a synthesis by reducing waste and avoiding the use of heavy metals. powertechjournal.comresearchgate.net

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which maximizes atom economy and reduces the number of synthetic steps, saving time, energy, and resources. rasayanjournal.co.in The Biginelli reaction, a classic MCR for pyrimidine synthesis, is a prime example that has been adapted using greener conditions.

The following table summarizes the application of these principles in pyrimidine synthesis, contrasting them with traditional methods.

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Traditional Counterpart |

| Energy Efficiency | Microwave or ultrasound irradiation to accelerate reactions. rasayanjournal.co.inresearchgate.net | Prolonged heating with conventional oil baths or heating mantles. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. researchgate.net | Use of chlorinated hydrocarbons or other volatile organic compounds. |

| Catalysis | Employing reusable heterogeneous or metal-free organocatalysts. powertechjournal.com | Use of stoichiometric, often toxic, reagents and homogeneous metal catalysts. |

| Waste Prevention | High-yield, one-pot multicomponent reactions to improve atom economy. rasayanjournal.co.in | Multi-step syntheses with intermediate purification, generating more waste. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which is both economically and environmentally beneficial. For the synthesis of substituted pyrimidines, including carboxylic acid derivatives, several parameters are typically investigated to enhance efficiency.

A plausible pathway to this compound involves the initial synthesis of a precursor like 2,4,6-trichloropyrimidine, followed by carboxylation at the 5-position and subsequent nucleophilic substitution of the chlorine atoms with methoxy groups. Each of these steps requires careful optimization.

Key Optimization Parameters:

Catalyst Selection and Loading: In reactions such as palladium-catalyzed cross-coupling to introduce substituents, the choice of ligand and the palladium source, as well as their concentration, can profoundly impact the reaction's success and yield. orgsyn.org

Solvent and Base: The polarity of the solvent and the strength of the base used can influence reaction rates and selectivity. For instance, in the substitution of chloro-pyrimidines with nucleophiles, a systematic variation of solvents (e.g., from polar aprotic like DMF to alcohols) and bases (e.g., sodium carbonate vs. organic amines) is common to find the ideal conditions. prepchem.com

Temperature and Reaction Time: These two parameters are intrinsically linked. Higher temperatures often reduce reaction times but can also lead to the formation of undesired byproducts. An optimal temperature profile is one that provides a high conversion rate to the desired product in a reasonable timeframe. For example, the synthesis of 2,4,6-trimethoxypyrimidine (B78209) from 2,4,6-trichloropyrimidine is reported to occur at temperatures between 70-100°C. sigmaaldrich.com Finding the lowest possible temperature that maintains a good reaction rate is key for energy efficiency.

Reactant Stoichiometry: The molar ratio of reactants is a crucial variable. In a study optimizing the synthesis of 4,6-dihydroxy-2-methylpyrimidine, the molar ratio of diethyl malonate to acetamidinium (B1228376) chloride was a key parameter, with a ratio of 1.4 proving optimal for achieving a maximum yield of 88.5%. researchgate.net

The table below illustrates how varying reaction parameters can influence the outcome of a hypothetical nucleophilic substitution step to form a trimethoxypyrimidine derivative.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

| Solvent | Methanol | THF | Toluene | Methanol can act as both solvent and reagent; THF and Toluene would require a separate methoxide source. |

| Base | Sodium Methoxide | Sodium Hydroxide | Triethylamine | Sodium methoxide is the direct nucleophile; others may be less effective or lead to side reactions. |

| Temperature | 50 °C | 75 °C | 100 °C | Higher temperatures may increase reaction rate but could also promote decomposition or side products. |

| Reaction Time | 4 hours | 12 hours | 24 hours | Longer times may be needed for full conversion, but risk byproduct formation. |

By systematically applying green chemistry principles and optimizing reaction conditions, the synthesis of this compound and its precursors can be made more efficient, cost-effective, and environmentally sustainable.

Chemical Transformations and Derivatization of 2,4,6 Trimethoxypyrimidine 5 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for derivatization, undergoing reactions typical of this functional group to form esters, amides, and other related compounds. These transformations almost universally proceed through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic acyl substitution is the cornerstone of derivatizing the carboxylic acid moiety of 2,4,6-Trimethoxypyrimidine-5-carboxylic acid. youtube.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl group. This initial attack forms a transient tetrahedral intermediate. masterorganicchemistry.com Subsequently, this intermediate collapses, expelling a leaving group and reforming the carbon-oxygen double bond. libretexts.org

For a carboxylic acid, the hydroxyl (-OH) group is a poor leaving group. Therefore, direct reaction with nucleophiles is often inefficient. masterorganicchemistry.com To facilitate the substitution, the carboxylic acid is typically converted into a more reactive form by activating the hydroxyl group to create a better leaving group, a process detailed in section 3.1.4. This activation is essential for achieving high yields in the formation of esters, amides, and other derivatives. libretexts.org

Ester Formation: The conversion of this compound into its corresponding esters is a fundamental transformation. A classical method for this is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and using the alcohol as the solvent helps to drive the equilibrium towards the ester product. chemguide.co.uk

Alternatively, esterification can be achieved under milder conditions using coupling reagents. For instance, reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been reported to mediate rapid and high-yield ester synthesis at room temperature. nih.gov

Ester Hydrolysis: The reverse reaction, ester hydrolysis, cleaves the ester bond to regenerate the parent carboxylic acid and the corresponding alcohol. This transformation can be catalyzed by either acid or base. nii.ac.jp Alkaline hydrolysis of pyrimidine-5-carboxylic acid esters is a common procedure for obtaining the corresponding carboxylic acids. researchgate.net The process is typically carried out by heating the ester with an aqueous solution of a base like sodium hydroxide (B78521). Subsequent acidification of the reaction mixture yields the free carboxylic acid. organic-chemistry.org

The table below illustrates potential ester derivatives of this compound.

| Alcohol | Resulting Ester |

| Methanol | Methyl 2,4,6-trimethoxypyrimidine-5-carboxylate |

| Ethanol (B145695) | Ethyl 2,4,6-trimethoxypyrimidine-5-carboxylate |

| Propanol | Propyl 2,4,6-trimethoxypyrimidine-5-carboxylate |

| Isopropanol | Isopropyl 2,4,6-trimethoxypyrimidine-5-carboxylate |

| Benzyl alcohol | Benzyl 2,4,6-trimethoxypyrimidine-5-carboxylate |

Amide Formation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate reaction with an amine. Direct thermal condensation is possible but often requires harsh conditions. sci-hub.se The most common and efficient method involves the use of coupling reagents, which generate a highly reactive acyl intermediate in situ. mdpi.com This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide derivative. This strategy has been widely used in the synthesis of various pyrimidine-5-carboxamides with potential biological activities. nih.govnih.govresearchgate.net

Hydrazide Formation: Hydrazides are typically synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). nih.govmdpi.com For example, methyl or ethyl 2,4,6-trimethoxypyrimidine-5-carboxylate would react with hydrazine in a suitable solvent like ethanol to yield 2,4,6-Trimethoxypyrimidine-5-carbohydrazide. These carbohydrazide (B1668358) derivatives are versatile intermediates for synthesizing more complex heterocyclic compounds. cardiff.ac.ukmdpi.com

The table below provides examples of amide derivatives that can be synthesized from this compound.

| Amine | Resulting Amide |

| Ammonia (B1221849) | 2,4,6-Trimethoxypyrimidine-5-carboxamide |

| Aniline | N-Phenyl-2,4,6-trimethoxypyrimidine-5-carboxamide |

| Benzylamine | N-Benzyl-2,4,6-trimethoxypyrimidine-5-carboxamide |

| Morpholine | (4-Morpholinyl)(2,4,6-trimethoxypyrimidin-5-yl)methanone |

| Piperidine | (1-Piperidinyl)(2,4,6-trimethoxypyrimidin-5-yl)methanone |

Efficient conversion of this compound into its derivatives hinges on the activation of the carboxyl group. This is achieved by converting the hydroxyl moiety into a better leaving group. sci-hub.se

One classic strategy is the conversion of the carboxylic acid to a highly reactive acid chloride . This is typically accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orguniurb.it The resulting acid chloride readily reacts with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.

The most prevalent modern approach involves the use of coupling reagents that generate a reactive intermediate in situ. These reagents are widely employed in peptide synthesis and have broad applications in forming amide and ester bonds. mdpi.comresearchgate.net They offer the advantage of milder reaction conditions and reduced side reactions. Common classes of coupling reagents include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the nucleophile. peptide.com

Phosphonium Salts : Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are highly efficient for amide bond formation, particularly for challenging or sterically hindered substrates. peptide.comsigmaaldrich.com

Aminium/Uronium Salts : This is the most popular class of coupling agents and includes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and TBTU. peptide.comsigmaaldrich.combachem.com HATU is particularly effective due to the nature of its HOAt leaving group, which can accelerate the coupling reaction. sigmaaldrich.com More recent reagents like COMU are based on an Oxyma Pure leaving group, offering an alternative to potentially explosive triazole-based reagents. sigmaaldrich.comchemrxiv.org

The following table summarizes common activating agents used for carboxylic acid derivatization.

| Reagent Class | Examples | Notes |

| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms a highly reactive acid chloride intermediate. |

| Carbodiimides | DCC, EDC | Widely used, but DCC can form an insoluble urea (B33335) byproduct. EDC and its byproduct are water-soluble. peptide.com |

| Phosphonium Salts | PyBOP, BOP, PyAOP | Highly efficient, especially for sterically hindered couplings. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Very popular for amide synthesis due to high reactivity and clean reactions. sigmaaldrich.combachem.com |

| Other Catalysts | Triarylsilanols, Zirconium(IV) chloride | Emerging catalytic systems for direct amidation that avoid stoichiometric activating agents. sci-hub.seresearchgate.net |

Reactions Involving the Pyrimidine (B1678525) Ring System

The pyrimidine ring itself can participate in chemical transformations, although its reactivity is heavily influenced by its substituents.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution and susceptible to nucleophilic aromatic substitution (SNAr), particularly when good leaving groups are present at the 2, 4, or 6 positions. researchgate.net

In the case of this compound, the three methoxy (B1213986) groups are strong electron-donating groups. These groups significantly increase the electron density of the ring, which deactivates it towards nucleophilic attack. Direct displacement of a methoxy group by a nucleophile is difficult as the methoxide (B1231860) ion is a poor leaving group. Such a substitution would require harsh reaction conditions.

However, the principles of SNAr are highly relevant to related pyrimidine systems. For instance, pyrimidines bearing halogen atoms (e.g., chlorine) or methylthio groups at the 2, 4, or 6 positions are excellent substrates for nucleophilic substitution. researchgate.net In these analogues, the chloro or methylthio group is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile method for introducing diverse functional groups onto the pyrimidine core. rsc.org While not a direct reaction of the title compound, this pathway highlights a key strategy for functionalizing the pyrimidine ring system in related derivatives.

Functionalization of the Methoxy Groups

The methoxy groups at the 2, 4, and 6 positions of the pyrimidine ring are susceptible to nucleophilic substitution reactions, a common reactivity pattern for alkoxy groups on electron-deficient heterocyclic systems. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the methoxy groups by various nucleophiles.

One of the primary transformations of methoxypyrimidines is their conversion to the corresponding hydroxypyrimidines through demethylation. This can be achieved under acidic or basic conditions, or through the action of specific demethylating agents. For instance, the hydrolysis of 2,4,6-trimethoxypyrimidine (B78209) can lead to the formation of barbituric acid derivatives. While specific studies on the selective demethylation of this compound are not extensively documented, the general reactivity of methoxypyrimidines suggests that controlled hydrolysis could yield partially or fully demethylated products.

Furthermore, the methoxy groups can be displaced by other nucleophiles, such as amines, to introduce new functional groups onto the pyrimidine ring. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a powerful tool for the synthesis of substituted pyrimidines. The reaction of 2,4,6-trimethoxypyrimidine with amines can lead to the corresponding amino-substituted pyrimidines. The reactivity of the methoxy groups towards nucleophilic displacement is influenced by the electronic environment of the pyrimidine ring and the nature of the nucleophile.

A notable reaction involving the methoxy groups of 2,4,6-trimethoxypyrimidine is the Hilbert-Johnson reaction. This reaction involves the treatment of the methoxypyrimidine with an alkyl halide, leading to the formation of an N-alkylated pyrimidinone. This transformation underscores the reactivity of the ring nitrogens and the lability of the methoxy groups under certain conditions.

| Transformation | Reagents and Conditions | Product Type |

| Demethylation/Hydrolysis | Acid or Base | Hydroxypyrimidine derivatives |

| Nucleophilic Substitution | Amines | Aminopyrimidine derivatives |

| Hilbert-Johnson Reaction | Alkyl halides | N-alkylated pyrimidinones |

Synthesis of Advanced Pyrimidine Derivatives from this compound (e.g., Schiff Bases from Carboxaldehyde derivative)

The carboxylic acid group at the 5-position of this compound serves as a key handle for the synthesis of more complex pyrimidine derivatives. A particularly useful transformation is its conversion to a carboxaldehyde, which can then be used to synthesize Schiff bases.

The synthesis of the carboxaldehyde derivative from the carboxylic acid can be achieved through a two-step process. First, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride or an ester. Subsequently, this derivative is reduced to the corresponding aldehyde. A variety of reducing agents can be employed for this purpose, with careful control of reaction conditions to prevent over-reduction to the alcohol.

Once the 2,4,6-trimethoxypyrimidine-5-carboxaldehyde is obtained, it can be readily condensed with primary amines to form Schiff bases (imines). This reaction typically proceeds under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. The resulting Schiff bases are versatile intermediates themselves and can be further modified or used in the synthesis of various heterocyclic systems.

The general synthetic route is outlined below:

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to an acid chloride (e.g., using thionyl chloride) or an ester (e.g., via Fischer esterification).

Reduction to the Aldehyde: Reduction of the activated carboxylic acid derivative. For example, the Rosenmund reduction of the acid chloride or the reduction of the ester with a suitable hydride reagent like diisobutylaluminium hydride (DIBAL-H).

Schiff Base Formation: Condensation of the resulting 2,4,6-trimethoxypyrimidine-5-carboxaldehyde with a primary amine in a suitable solvent, often with catalytic acid.

| Step | Reactant | Reagents | Product |

| 1 | This compound | Thionyl chloride (SOCl₂) or Alcohol/Acid | 2,4,6-Trimethoxypyrimidine-5-carbonyl chloride or Ester derivative |

| 2 | 2,4,6-Trimethoxypyrimidine-5-carbonyl chloride or Ester | H₂/Pd-BaSO₄ (Rosenmund) or DIBAL-H | 2,4,6-Trimethoxypyrimidine-5-carboxaldehyde |

| 3 | 2,4,6-Trimethoxypyrimidine-5-carboxaldehyde | Primary amine (R-NH₂) | Schiff Base (2,4,6-Trimethoxy-5-((R-imino)methyl)pyrimidine) |

This synthetic strategy allows for the introduction of a wide variety of substituents (R-groups from the primary amine) into the final Schiff base, providing access to a diverse library of advanced pyrimidine derivatives for further chemical exploration.

Advanced Analytical Characterization Techniques for 2,4,6 Trimethoxypyrimidine 5 Carboxylic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental for determining the molecular structure, functional groups, and connectivity of 2,4,6-Trimethoxypyrimidine-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an indispensable tool for providing a detailed atomic-level map of the molecule. Both ¹H and ¹³C NMR would be utilized to confirm the structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the methoxy (B1213986) groups and the carboxylic acid. The protons of the three methoxy groups (at positions 2, 4, and 6) would likely appear as sharp singlets. Due to the electronic environment of the pyrimidine (B1678525) ring, these signals may have slightly different chemical shifts. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10-13 ppm, a characteristic region for carboxylic acid protons. princeton.edulibretexts.orgopenstax.orgpressbooks.publibretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and would be expected to resonate in the range of 160-185 ppm. openstax.orgpressbooks.publibretexts.org The carbons of the pyrimidine ring would appear in the aromatic region, with their specific shifts influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid group. The carbon atoms of the methoxy groups would be found further upfield.

Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be crucial for confirming the connectivity between the carboxylic acid group and the pyrimidine ring by observing correlations between the carboxylic proton and the carbons of the ring over two to three bonds. princeton.edu

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton Type | Expected Chemical Shift (ppm) | | Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | | Methoxy Protons (-OCH₃) | 3.8 - 4.2 (three distinct singlets) |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon Type | Expected Chemical Shift (ppm) | | Carbonyl Carbon (-C OOH) | 160 - 185 | | Pyrimidine Ring Carbons | 100 - 170 | | Methoxy Carbons (-OC H₃) | 50 - 65 |

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands.

A very broad absorption band in the region of 2500–3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgopenstax.orgpressbooks.publibretexts.org The C=O stretching vibration of the carbonyl group in the carboxylic acid would typically appear as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.orglibretexts.org Its exact position would depend on the extent of hydrogen bonding in the solid state. libretexts.orgopenstax.orglibretexts.org Additionally, C-O stretching vibrations from the carboxylic acid and the methoxy groups would be observed in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ respectively. Vibrations associated with the pyrimidine ring (C=C and C=N stretching) would be expected in the 1400-1600 cm⁻¹ region. Shifts in these vibrational frequencies can provide insights into intermolecular interactions, particularly hydrogen bonding. nih.gov

| Predicted IR Absorption Bands for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (broad) | | C=O stretch (Carboxylic acid) | 1710 - 1760 (strong) | | C=C and C=N stretch (Pyrimidine ring) | 1400 - 1600 | | C-O stretch (Carboxylic acid) | 1210 - 1320 | | C-O stretch (Methoxy) | 1000 - 1150 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern in electron ionization (EI) MS would likely involve characteristic losses. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]). libretexts.orgyoutube.com Aromatic acids are known to produce prominent peaks corresponding to these losses. libretexts.orgyoutube.com Further fragmentation of the pyrimidine ring could also occur, providing additional structural clues.

| Predicted Mass Spectrometry Data for this compound | | :--- | :--- | | Ion | Description | | [M]⁺ | Molecular Ion Peak | | [M-17]⁺ | Loss of a hydroxyl radical (-OH) | | [M-45]⁺ | Loss of the carboxylic acid group (-COOH) |

Crystallographic Analysis and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Polymorphism and Crystal Packing

Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the unambiguous determination of its molecular structure in the solid state. mdpi.com This technique would confirm the planarity of the pyrimidine ring and the conformation of the methoxy and carboxylic acid substituents. Furthermore, crystallographic analysis is essential for identifying and characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. nih.gov Different polymorphs can have distinct physical properties, and their identification is crucial in materials science and pharmaceutical development. The crystal data would include the unit cell dimensions (a, b, c, α, β, γ), space group, and the arrangement of molecules within the crystal lattice, known as crystal packing. vscht.czresearchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystalline States

The crystal structure would reveal the intricate network of intermolecular interactions that govern the solid-state assembly.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that in the crystalline state, the molecules of this compound would form hydrogen-bonded dimers, with two molecules linked through their carboxylic acid groups (an R²₂(8) motif). researchgate.netnih.gov Additionally, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups could act as hydrogen bond acceptors, potentially leading to more complex hydrogen-bonding networks. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Mixture Analysis

The robust analysis of carboxylic acids, such as this compound, using reversed-phase liquid chromatography coupled with mass spectrometry (LC-MS) often necessitates chemical derivatization. The inherent polarity of the carboxylic acid group can lead to insufficient retention on commonly used nonpolar stationary phases, compromising chromatographic resolution. Derivatization serves a dual purpose: it enhances the hydrophobicity of the analyte, thereby improving its retention and chromatographic peak shape, and it can introduce a readily ionizable moiety, which significantly boosts the signal intensity in the mass spectrometer.

A variety of derivatization reagents are commercially available to specifically target the carboxylic acid functional group. The selection of an appropriate reagent is contingent upon the analytical objective, the nature of the sample matrix, and the desired level of sensitivity. For instance, reagents that introduce a permanently charged group or a proton-affine site can greatly improve ionization efficiency in electrospray ionization (ESI).

Following derivatization, advanced LC-MS platforms, such as those equipped with high-resolution mass spectrometry (HRMS) analyzers (e.g., Orbitrap or Time-of-Flight) or triple quadrupole (QqQ) mass spectrometers, are employed for comprehensive analysis. These sophisticated techniques are pivotal for both the stringent purity assessment of the target compound and the detailed analysis of its presence in complex mixtures.

Purity Assessment:

For determining the purity of a synthesized batch of derivatized this compound, high-resolution mass spectrometry is the technique of choice. The exceptional mass accuracy of HRMS enables the unambiguous identification of the primary compound and any process-related impurities or degradation products by providing their precise elemental compositions. The chromatographic method is meticulously developed to ensure the baseline separation of the main component from all other detectable species. Purity is subsequently quantified by comparing the integrated peak area of the target compound to the total peak area of all components in the chromatogram.

Mixture Analysis:

In scenarios requiring the identification and quantification of this compound derivatives within a complex biological or environmental matrix, LC coupled with tandem mass spectrometry (LC-MS/MS) on a triple quadrupole instrument offers unparalleled selectivity and sensitivity. By operating in the multiple reaction monitoring (MRM) mode, a specific precursor ion, corresponding to the derivatized molecule of interest, is selectively isolated in the first quadrupole. This ion is then fragmented in the collision cell, and a characteristic product ion is monitored in the third quadrupole. This specific precursor-to-product ion transition acts as a highly selective filter, enabling accurate quantification of the target analyte with minimal interference from co-eluting matrix components.

Detailed Research Findings:

While specific experimental data for the LC-MS analysis of derivatized this compound is not extensively documented in peer-reviewed literature, the principles of the technique are well-established through studies on analogous compounds. For example, the derivatization of various carboxylic acids with reagents such as 2-picolylamine has been shown to markedly enhance their response in positive mode electrospray ionization. The resulting derivatives typically exhibit favorable chromatographic behavior on C18 stationary phases, allowing for their effective separation and sensitive detection.

To illustrate the practical application of this methodology, the following interactive data table presents hypothetical yet representative LC-MS/MS parameters for the analysis of derivatized this compound alongside a potential impurity. This serves to exemplify the data generated in such an experiment.

Interactive Data Table: Illustrative LC-MS/MS Parameters for the Analysis of Derivatized Pyrimidine Carboxylic Acids This table contains representative data for illustrative purposes.

| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) (ng/mL) |

|---|---|---|---|---|---|

| Derivatized this compound | 2-Picolylamine | 321.15 | 108.08 | 5.3 | 0.1 |

The data in the table highlights the capability of LC-MS/MS to distinguish between the target analyte and a closely related impurity through their unique precursor ion masses, even when they share a common product ion and have similar retention times. The high sensitivity of the method facilitates the detection and quantification of these compounds at trace levels.

Computational and Theoretical Investigations of this compound

The principles of these computational methods are well-established and routinely applied to elucidate the electronic structure, reactivity, and conformational behavior of molecules.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules, predicting geometries, reaction energies, and various molecular properties.

Frontier Molecular Orbital (FMO) Analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.melibretexts.org The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity, acting as an electron donor (HOMO) or acceptor (LUMO) in chemical reactions. fiveable.meyoutube.com The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Analysis creates a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net This map reveals electron-rich (negative potential, typically colored red), electron-poor (positive potential, blue), and neutral regions (green), which is invaluable for predicting sites for nucleophilic and electrophilic attack and understanding intermolecular interactions. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms involves using quantum chemical methods to map out the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing deep insights into reaction pathways, energetics, and kinetics.

Conformational Analysis and Molecular Dynamics (MD) Simulations are used to explore the different spatial arrangements (conformations) of a molecule and their relative energies. nih.govchemrxiv.org MD simulations model the movement of atoms over time, offering a dynamic picture of molecular behavior and conformational preferences in different environments, such as in solution. nih.govnih.gov

Without specific studies on this compound, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate data tables and detailed research findings requires access to published computational results for this specific compound.

Computational and Theoretical Investigations of 2,4,6 Trimethoxypyrimidine 5 Carboxylic Acid

Predictive Modeling for Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a cornerstone of modern computational chemistry, enabling the rational design of synthetic routes and the elucidation of reaction mechanisms. For a molecule such as 2,4,6-trimethoxypyrimidine-5-carboxylic acid, a variety of predictive modeling techniques can be employed to understand its chemical behavior. These models, primarily rooted in quantum mechanics, provide insights into the electronic structure and properties that govern how the molecule interacts with other chemical entities.

One of the most powerful and widely used approaches for predicting chemical reactivity is Density Functional Theory (DFT). ijcce.ac.irphyschemres.org DFT calculations can elucidate a range of molecular properties and reactivity descriptors that are crucial for understanding and predicting chemical behavior. wjarr.comnih.gov These descriptors offer a quantitative measure of the molecule's propensity to participate in various types of chemical reactions.

A fundamental aspect of predicting reactivity through DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jchemrev.comresearchgate.net The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov A small HOMO-LUMO energy gap is generally associated with higher chemical reactivity and lower kinetic stability. wjarr.comresearchgate.net For this compound, the methoxy (B1213986) and carboxylic acid substituents on the pyrimidine (B1678525) ring are expected to significantly influence the energies of these frontier orbitals.

To provide a more quantitative prediction of reactivity, several global reactivity descriptors can be calculated from the HOMO and LUMO energies. physchemres.orgnih.gov These descriptors, as detailed in the table below, offer a comprehensive overview of the molecule's reactivity profile.

| Reactivity Descriptor | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the energy required to remove an electron. A lower value suggests a higher propensity for oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. A higher value indicates a greater tendency for reduction. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Quantifies the resistance to change in electron distribution. A lower value suggests higher reactivity. wjarr.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, directly correlating with reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. A higher value indicates a stronger electrophile. wjarr.com |

Another powerful tool for predicting chemical reactivity and selectivity is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.netresearchgate.net The MEP visually represents the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound, the MEP would likely show negative potential (typically colored red) around the oxygen atoms of the methoxy and carboxylic acid groups, as well as the nitrogen atoms of the pyrimidine ring, indicating these as potential sites for electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

Quantitative Structure-Activity Relationship (QSAR) models represent another tier of predictive modeling, often employed in the context of medicinal chemistry to correlate a molecule's structural features with its biological activity. nih.govnih.govacs.org While not directly predicting chemical reactivity in a general sense, QSAR models can predict the outcome of specific chemical interactions, such as the binding of the molecule to a biological target. nih.govacs.org For this compound, a QSAR study could involve synthesizing a series of derivatives with varied substituents and correlating their structural properties (e.g., electronic, steric, and hydrophobic parameters) with a measured biological effect. The resulting mathematical model could then be used to predict the activity of novel, unsynthesized analogs.

The following table outlines the types of descriptors that would be employed in a hypothetical QSAR study of this compound derivatives.

| Descriptor Class | Examples | Information Provided |

|---|---|---|

| Electronic | Hammett constants, partial atomic charges, dipole moment | Describes the electronic effects of substituents on the pyrimidine ring and their influence on interactions. |

| Steric | Taft steric parameters, molar refractivity | Quantifies the bulk and shape of substituents, which can affect binding to a receptor site. |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes. |

| Topological | Connectivity indices, shape indices | Numerically encodes information about the molecular structure and branching. |

Applications of 2,4,6 Trimethoxypyrimidine 5 Carboxylic Acid in Organic Synthesis

Role as a Key Building Block for Heterocyclic Compounds

Pyrimidine (B1678525) derivatives are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds, particularly fused heterocyclic systems. nbinno.com The presence of multiple functional groups on 2,4,6-trimethoxypyrimidine-5-carboxylic acid offers several avenues for its elaboration into more complex heterocyclic structures. The carboxylic acid group at the 5-position can be readily converted into other functional groups, such as amides, esters, or acid chlorides, which can then participate in cyclization reactions.

For instance, the carboxylic acid can be activated and reacted with a binucleophile to construct a new fused ring. While specific examples involving this compound are not extensively documented, the general reactivity of pyrimidine carboxylic acids suggests its potential in synthesizing bicyclic systems like pteridines, purines, or other pyrimido-fused heterocycles, which are core structures in many biologically active molecules.

Hypothetical Reaction Scheme: Synthesis of a Fused Pyrimidine Derivative

| Reactant 1 | Reactant 2 | Conditions | Product | Potential Application |

| This compound | o-Phenylenediamine | Activating agent (e.g., DCC, EDC), heat | Fused pyrimido-benzimidazole derivative | Pharmaceutical intermediate |

| 2,4,6-Trimethoxypyrimidine-5-carbonyl chloride | Hydrazine (B178648) | Base, solvent | Pyrimido-pyridazine derivative | Agrochemical research |

This table presents hypothetical reactions based on the general reactivity of pyrimidine carboxylic acids.

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The highly functionalized nature of this compound makes it a valuable intermediate for the synthesis of complex molecular architectures. nbinno.com The methoxy (B1213986) groups at the 2, 4, and 6-positions can be selectively demethylated or substituted, providing handles for further chemical transformations. This allows for the introduction of diverse substituents and the construction of intricate molecular scaffolds.

The carboxylic acid group serves as a key handle for derivatization, enabling the attachment of this pyrimidine core to other molecular fragments. For example, the conversion of the carboxylic acid to an amide or ester allows for its incorporation into larger molecules through standard coupling reactions. While specific, complex natural product syntheses employing this exact intermediate are not prominent in the literature, its potential as a versatile building block is clear from a synthetic chemistry perspective.

Potential Derivatizations of this compound

| Functional Group | Reagents and Conditions | Resulting Functional Group | Potential Subsequent Reactions |

| Carboxylic acid | SOCl₂, oxalyl chloride | Acid chloride | Friedel-Crafts acylation, esterification, amidation |

| Carboxylic acid | Alcohol, acid catalyst (e.g., H₂SO₄) | Ester | Claisen condensation, reduction to alcohol |

| Carboxylic acid | Amine, coupling agent (e.g., HATU) | Amide | Reduction to amine, Hofmann rearrangement |

| Methoxy groups | Strong acid (e.g., HBr) | Hydroxyl groups | Etherification, esterification |

This table outlines potential chemical transformations based on the functional groups present in the molecule.

Applications in Peptide Synthesis and Bioconjugation Chemistry (via activated esters)

Carboxylic acids are central to peptide synthesis, where they are "activated" to facilitate the formation of amide (peptide) bonds. pensoft.net This activation typically involves converting the carboxylic acid into a more reactive species, such as an activated ester. While there is no specific documentation found for the use of activated esters of this compound in peptide synthesis, the principle is broadly applicable.

The carboxylic acid of this pyrimidine derivative could be converted to an activated ester, for example, by reaction with N-hydroxysuccinimide (NHS) or a similar activating agent. This activated pyrimidine species could then be used to acylate the N-terminus of a peptide or an amino acid. Such a reaction would result in the incorporation of the trimethoxypyrimidine moiety into the peptide structure. This could be of interest for creating peptidomimetics or for labeling peptides with a specific chemical tag. In bioconjugation, such an activated ester could be used to attach the pyrimidine scaffold to proteins or other biomolecules containing free amine groups.

General Steps for Peptide Coupling using an Activated Ester

| Step | Description |

| 1. Activation | The carboxylic acid group of this compound is reacted with an activating agent (e.g., DCC/NHS) to form a stable, reactive activated ester. |

| 2. Coupling | The purified activated ester is then reacted with the free amino group of an amino acid or peptide. |

| 3. Product Formation | A new amide bond is formed, linking the pyrimidine moiety to the peptide chain. |

This table describes the general workflow for utilizing a carboxylic acid in peptide synthesis via an activated ester intermediate.

Contribution to Materials Science and Polymer Chemistry (e.g., as a capping agent or scaffold)

The application of pyrimidine derivatives in materials science is an emerging area of research, with their rigid, aromatic structure and potential for hydrogen bonding making them attractive components for supramolecular assemblies and polymers. mdpi.com Although no specific studies on the use of this compound in materials science have been identified, its structure suggests several potential roles.

The carboxylic acid functionality allows this molecule to act as a capping agent, terminating polymer chains by reacting with a reactive end-group. This can be used to control the molecular weight of a polymer or to introduce a specific functionality at the chain end. Furthermore, the pyrimidine ring could serve as a rigid scaffold for the construction of more complex architectures, such as dendrimers or metal-organic frameworks (MOFs), by functionalizing the methoxy groups or by incorporating the molecule into a larger polymeric structure. The electron-rich nature of the trimethoxypyrimidine ring might also impart interesting electronic or optical properties to materials that incorporate it.

Potential Roles in Materials Science

| Application | Description |

| Capping Agent | The carboxylic acid can react with growing polymer chains to control their length and functionality. |

| Monomer | After conversion to a suitable derivative (e.g., an ester or acid chloride), it could be incorporated into a polyester (B1180765) or polyamide backbone. |

| Scaffold | The rigid pyrimidine core could be used as a central building block for the synthesis of dendrimers or other complex materials. |

| MOF Ligand | The carboxylic acid group could coordinate to metal ions to form metal-organic frameworks with potential applications in gas storage or catalysis. |

This table outlines hypothetical applications in materials science based on the chemical structure of the compound.

Future Research Directions and Emerging Trends for 2,4,6 Trimethoxypyrimidine 5 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is an area of continuous innovation, with a significant push towards environmentally friendly and efficient processes. Future research concerning 2,4,6-trimethoxypyrimidine-5-carboxylic acid will likely concentrate on "green chemistry" approaches. ijpsr.com These methodologies aim to improve reaction yields, shorten reaction times, and utilize milder conditions, thereby minimizing pollution. ijpsr.com

Key areas of development include:

Microwave-Assisted Synthesis: This technique has shown considerable advantages by reducing reaction times and increasing product yields for related heterocyclic compounds. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step, which aligns with the principles of sustainable chemistry. nih.govrsc.org

Solvent-Free or Green Solvent Systems: The use of mechanochemistry (grinding) or green solvents like water and ethanol (B145695) is becoming more prevalent to reduce reliance on hazardous organic solvents. ijpsr.comresearchgate.net

Novel Condensation Strategies: The development of general, high-yielding methods for producing 2-substituted pyrimidine-5-carboxylic esters from various amidinium salts provides a template for creating new, direct synthetic routes to the target acid and its derivatives. organic-chemistry.org

These advancements promise more economical and ecologically responsible production of this compound, making it more accessible for further research and application.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

While the core structure of this compound is known, its full chemical reactivity remains largely untapped. Future studies will likely investigate the selective transformation of its functional groups—the carboxylic acid, the three methoxy (B1213986) groups, and the pyrimidine ring itself. For instance, studies on analogous pyrimidine-5-carboxylic acids have shown that reaction conditions can dramatically alter outcomes, leading to different heterocyclic systems. nih.gov Heating 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine (B178648) in an ethanol solution yields 4-hydrazino derivatives, while performing the reaction at higher temperatures without a solvent results in decarboxylation and the formation of different hydrazino products. nih.gov

Future research could explore:

Selective Demethylation: Developing methods to selectively remove one or more methoxy groups to yield hydroxypyrimidine derivatives.

Carboxylic Acid Derivatization: Transforming the carboxylic acid into esters, amides, or other functional groups to modulate the molecule's properties. The hydration of a nitrile group to a carboxamide on a related trichloropyrimidine scaffold highlights the potential for such transformations. mdpi.com

Ring Modification: Investigating reactions that alter the pyrimidine core, potentially leading to fused heterocyclic systems with novel properties.

Understanding these transformation pathways is crucial for synthesizing new derivatives and expanding the chemical space accessible from this parent compound.

Integration into Advanced Catalytic Systems

The structural features of this compound, namely its nitrogen-containing heterocyclic ring and carboxylic acid group, make it an intriguing candidate for use in catalysis. While direct application as a catalyst is yet to be explored, its potential as a specialized ligand is significant. Aromatic polycarboxylic acids are employed as auxiliary ligands to create structural diversity in metal-organic frameworks (MOFs). rsc.org

Emerging trends in this area include:

Ligand in Metal-Organic Frameworks (MOFs): The compound could serve as an organic linker to construct novel MOFs. MOFs derived from Co(II) and polycarboxylic acid ligands have been used as precursors for efficient electrocatalysts for the oxygen reduction reaction. rsc.org

Organocatalysis: The presence of both Lewis basic nitrogen atoms and a Brønsted acid group could allow the molecule or its derivatives to function as bifunctional organocatalysts in various organic reactions.

Stabilizing Ligand for Nanoparticles: The carboxylic acid group can anchor to the surface of metal nanoparticles, while the pyrimidine ring can provide electronic stabilization, leading to more robust and selective nanocatalysts.

Research in this direction could position this compound as a valuable component in the development of next-generation catalysts for energy conversion and fine chemical synthesis.

Exploration of Supramolecular Assembly and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions. tandfonline.com Pyrimidine and carboxylic acid moieties are excellent functional groups for building complex supramolecular assemblies through predictable hydrogen-bonding patterns known as supramolecular synthons. tandfonline.comacs.org The combination of a carboxylic acid group with a pyrimidine ring, which is similar to pyridine (B92270), allows for the formation of robust acid-pyrimidine heterodimers. acs.orgnih.gov

Studies on co-crystals formed between aminopyrimidines and carboxylic acids have revealed a preference for specific, stable hydrogen-bonded networks. tandfonline.comresearchgate.net These assemblies are stabilized not only by strong O–H···N and N–H···O hydrogen bonds but also by weaker C–H···O and π–π stacking interactions, which collectively define the final three-dimensional architecture. researchgate.nettandfonline.com

Future research on this compound will likely focus on:

Co-crystal Formation: Systematically combining it with other molecules (co-formers) to create new crystalline materials with tailored physical properties like solubility and stability. ul.ie

Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of the pure compound, which can have distinct properties.

Synthon Robustness: Analyzing the hierarchy and robustness of the acid-pyrimidine synthons in the presence of competing functional groups. researchgate.net

Table 1: Common Supramolecular Synthons in Carboxylic Acid-Pyrimidine Systems

| Synthon Type | Interacting Groups | Dominant Interactions | Reference |

|---|---|---|---|

| Acid-Acid Homodimer | Two Carboxylic Acids | O–H···O | acs.org |

| Acid-Pyridine/Pyrimidine Heterodimer | Carboxylic Acid and Pyridine/Pyrimidine Nitrogen | O–H···N, C–H···O | acs.orgnih.gov |

| Linear Hetero-tetramer (LHT) | Two Carboxylic Acids and Two Aminopyrimidines | O–H···N, N–H···O | researchgate.net |

| Hetero-trimer (HT) | One Carboxylic Acid and Two Aminopyrimidines | O–H···N, N–H···O | researchgate.net |

Potential for Sensor Development Based on Molecular Interactions

Pyrimidine-based compounds have emerged as effective chemosensors for detecting various analytes, particularly metal ions. rsc.orgnih.gov These sensors often operate via fluorescence or colorimetric changes upon binding to the target species. The pyrimidine ring can act as a core signaling unit, while attached functional groups provide selective binding sites. For example, a pyrimidine-based chemosensor was developed for the sequential detection of copper (II) and cyanide ions, exhibiting a distinct color change and fluorescence quenching. nih.gov Similarly, pyridine derivatives have been synthesized as fluorescent sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com

Given these precedents, this compound represents a promising scaffold for new sensor technologies. Future research could involve:

Ion Sensing: Modifying the carboxylic acid group to create a specific binding pocket for metal cations or anions. The electronic properties of the trimethoxypyrimidine ring could then translate the binding event into a measurable optical or electrochemical signal.

Molecular Recognition: Designing derivatives that can selectively bind to specific organic molecules through hydrogen bonding or other non-covalent interactions, enabling applications in environmental monitoring or quality control.

The inherent electronic and binding properties of the molecule make it an attractive starting point for the rational design of next-generation chemical sensors.

Synergistic Experimental and Computational Research Initiatives

The integration of computational chemistry with experimental work is a powerful strategy for accelerating materials discovery and understanding complex chemical phenomena. nih.gov In the context of this compound, this synergy is crucial for predicting properties and guiding experimental design. For instance, Density Functional Theory (DFT) calculations are routinely used to complement single-crystal X-ray diffraction data, providing a deeper understanding of molecular geometry, bond lengths, and bond angles. nih.govrsc.org

Future research will benefit from a combined approach:

Predicting Reactivity: Computational tools like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses can predict the most reactive sites on the molecule, guiding synthetic chemists in planning selective chemical transformations. nih.govrsc.org

Understanding Intermolecular Forces: Hirshfeld surface analysis can be used to visualize and quantify the intermolecular interactions that govern crystal packing, which is essential for crystal engineering. rsc.orgresearchgate.net

Virtual Screening: Molecular docking studies can predict how derivatives of the compound might bind to biological targets, such as enzymes, helping to identify promising candidates for further development. nih.govmdpi.com

This dual approach, where computational predictions are validated by experimental results and experiments provide benchmarks for theoretical models, will be instrumental in unlocking the full potential of this compound and its derivatives.

Table 2: Roles of Synergistic Experimental and Computational Methods

| Method | Type | Primary Role in Research | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction (SCXRD) | Experimental | Determines the precise 3D arrangement of atoms in a crystal. | nih.govtandfonline.com |

| Density Functional Theory (DFT) | Computational | Optimizes molecular geometry, calculates electronic structure and energy. | nih.govresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Computational | Investigates chemical reactivity and kinetic stability based on HOMO-LUMO energies. | nih.govrsc.org |

| Molecular Electrostatic Potential (MEP) | Computational | Maps electrostatic potential to predict sites for electrophilic and nucleophilic attack. | nih.govrsc.org |

| Hirshfeld Surface Analysis | Computational | Quantifies and visualizes intermolecular interactions within a crystal. | researchgate.netresearchgate.net |

| Molecular Docking | Computational | Predicts the preferred orientation and binding affinity of a molecule to a target receptor. | nih.govmdpi.com |

Q & A

Basic Research Questions

Q. What are the common synthesis pathways for 2,4,6-Trimethoxypyrimidine-5-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves solvent-free condensation of pyrimidine precursors at elevated temperatures (80–90°C) using triethylamine as a base to optimize yields . Catalysts or polar solvents (e.g., DMF) are employed to direct reaction pathways, while pH control minimizes by-product formation . Key steps include monitoring via thin-layer chromatography (TLC) for reaction completion and purification through column chromatography or recrystallization .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrimidine ring substitution pattern and methoxy/carboxylic acid groups . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) . High-performance liquid chromatography (HPLC) ensures purity, particularly when assessing derivatives for biological studies .

Q. How do the functional groups in this compound influence its reactivity?

- Methodological Answer : The carboxylic acid group enables derivatization (e.g., esterification or amidation) with alcohols or amines under standard coupling conditions (e.g., EDCI/HOBt) . Methoxy groups at positions 2, 4, and 6 sterically hinder electrophilic substitution but enhance nucleophilicity at the pyrimidine ring’s nitrogen atoms, facilitating coordination with metal catalysts in cross-coupling reactions .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic behavior of this compound in organic synthesis?

- Methodological Answer : The electron-donating methoxy groups increase electron density at the pyrimidine ring’s nitrogen atoms, promoting nucleophilic attack at the C-5 position. This reactivity is exploited in Suzuki-Miyaura couplings, where the compound acts as a directing group for palladium-catalyzed cross-coupling reactions . Density functional theory (DFT) calculations can model charge distribution to predict regioselectivity .

Q. How can researchers evaluate the biological activity of this compound derivatives, and what assays are recommended?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) . For anticancer potential, MTT assays on cancer cell lines (e.g., HeLa or MCF-7) measure cytotoxicity, while molecular docking studies predict interactions with targets like dihydrofolate reductase (DHFR) . Structural modifications (e.g., oxime or amide derivatives) are prioritized to enhance bioavailability .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data?

- Methodological Answer : Contradictions in yields often arise from variations in solvent choice, catalyst loading, or purification methods. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, pH) . For biological data, validate assay conditions (e.g., cell line authenticity, solvent controls) and compare with structurally analogous compounds to isolate structure-activity relationships (SARs) .

Q. What challenges arise in multi-step syntheses involving this compound, and how can they be mitigated?

- Methodological Answer : Protecting group strategies (e.g., tert-butyl esters for carboxylic acids) prevent undesired side reactions during subsequent steps . Intermediate characterization via LC-MS ensures fidelity before proceeding. For example, in hybrid heterocycle synthesis, microwave-assisted reactions reduce step time and improve regioselectivity .

Q. What strategies are effective for derivatizing this compound to enhance its pharmacological profile?

- Methodological Answer : Amidation with substituted anilines improves membrane permeability, while esterification (e.g., ethyl esters) increases metabolic stability . Introducing hydrophobic moieties (e.g., phenyl or pyridyl groups) via C-H activation enhances target binding affinity . Pharmacokinetic studies (e.g., LogP measurements) guide optimization for blood-brain barrier penetration or renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |